molecular formula C22H33N2O6- B13391231 L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester

Cat. No.: B13391231
M. Wt: 421.5 g/mol
InChI Key: AUVZCWDQLBTZGO-ROUUACIJSA-M
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Description

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The presence of the tert-butoxycarbonyl (Boc) protecting group and the phenylmethyl ester makes this compound particularly interesting for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected L-aspartic acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The Boc-protecting group and phenylmethyl ester allow for selective reactions at the amino and carboxyl sites, respectively. This selectivity is crucial for its use in peptide synthesis and other applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H33N2O6-

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/p-1/t17-,18-/m0/s1

InChI Key

AUVZCWDQLBTZGO-ROUUACIJSA-M

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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